TEAD-IN-1 Displays Superior Biochemical Potency Versus MGH-CP1 in TEAD2 Auto-Palmitoylation Inhibition
In direct head-to-head comparison within the same publication, TEAD-IN-1 (Compound 2) exhibits more potent inhibition of TEAD2 auto-palmitoylation (IC50 = 603 nM) compared to MGH-CP1, which shows IC50 values of 710 nM for TEAD2 and 672 nM for TEAD4 [1]. This quantitative difference establishes TEAD-IN-1 as the more potent tool for biochemical studies specifically requiring TEAD2 inhibition.
| Evidence Dimension | TEAD2 auto-palmitoylation inhibition IC50 |
|---|---|
| Target Compound Data | 603 nM |
| Comparator Or Baseline | MGH-CP1: 710 nM (TEAD2) and 672 nM (TEAD4) |
| Quantified Difference | 107 nM more potent than MGH-CP1 on TEAD2 (15% improvement) |
| Conditions | In vitro biochemical assay measuring TEAD auto-palmitoylation |
Why This Matters
This head-to-head comparison provides a quantitative basis for selecting TEAD-IN-1 over MGH-CP1 when higher biochemical potency against TEAD2 is required for in vitro mechanistic studies.
- [1] Holden, J.K., et al. Small Molecule Dysregulation of TEAD Lipidation Induces a Dominant-Negative Inhibition of Hippo Pathway Signaling. Cell Rep. 2020, 31, 107809. View Source
